molecular formula C10H18O3 B12792271 2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate CAS No. 85392-31-0

2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate

Cat. No.: B12792271
CAS No.: 85392-31-0
M. Wt: 186.25 g/mol
InChI Key: WUJUWGCPLYEOOS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound adheres rigorously to International Union of Pure and Applied Chemistry (IUPAC) conventions. Its IUPAC name, (2,5-dimethyloxan-2-yl)methyl acetate , delineates a tetrahydropyran (oxane) ring substituted with methyl groups at positions 2 and 5, coupled with an acetoxymethyl (-CH2OAc) moiety at the 2-position. Key identifiers include:

Table 1: Molecular Identifiers of 2H-Pyran-2-methanol, Tetrahydro-2,5-dimethyl-, Acetate

Property Value
CAS Registry Number 85392-31-0
EC Number 310-140-7
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
SMILES CC1CCC(OC1)(C)COC(=O)C
InChI Key WUJUWGCPLYEOOS-UHFFFAOYSA-N

The SMILES notation explicitly encodes the tetrahydropyran backbone (O1C(C)(COC(=O)C)CCC1C), while the InChI key provides a unique hash for structural differentiation in chemical databases.

Stereochemical Configuration Analysis

Stereochemical characterization remains challenging due to limited experimental data in published literature. The absence of stereodescriptors in the IUPAC name suggests either a racemic mixture or the lack of defined stereocenters. Computational models indicate potential conformational isomerism arising from the tetrahydropyran ring’s chair-to-boat transitions, though the methyl groups at C2 and C5 likely enforce a chair conformation with axial substituents to minimize 1,3-diaxial strain.

Key Observations:

  • The C2 methyl and acetoxymethyl groups occupy axial positions in the lowest-energy chair conformation.
  • The C5 methyl group adopts an equatorial orientation, reducing steric clash with the C2 substituents.
  • No evidence of enantiomerism exists in current datasets, implying a meso-compound or symmetric configuration.

X-ray Crystallographic Studies and Molecular Conformation

Experimental X-ray crystallographic data for this compound remains unreported in public repositories. However, PubChem’s computationally generated 3D conformer ensemble predicts a dominant chair conformation (87% prevalence) with minor boat (9%) and twist-boat (4%) forms. Key bond metrics derived from density functional theory (DFT) optimizations include:

Table 2: Predicted Bond Lengths and Angles in the Chair Conformation

Parameter Value (Å/°)
C2-O (pyran) 1.43 Å
C2-C (methyl) 1.54 Å
O-C (acetate) 1.36 Å
C-O-C (pyran) 112°
Dihedral C2-C5 55° (chair puckering)

The acetoxymethyl group’s orientation perpendicular to the pyran ring plane enhances solubility in polar aprotic solvents, contrasting with fully alkylated pyrans.

Comparative Analysis with Related Pyran Derivatives

Structural and electronic contrasts between this compound and analogous pyrans highlight substituent-driven property modulation:

Table 3: Comparative Analysis of Pyran Derivatives

Compound Substituents Molecular Weight LogP TPSA (Ų)
This compound C2: methyl, acetoxymethyl; C5: methyl 186.25 1.2 35.5
Tetrahydro-2H-pyran-2-yl acetate C2: acetoxymethyl 158.19 0.8 35.5
2,5-Dimethyltetrahydropyran C2, C5: methyl 128.21 1.5 9.2

Notably:

  • The acetoxymethyl group in the subject compound reduces hydrophobicity (LogP = 1.2) compared to 2,5-dimethyltetrahydropyran (LogP = 1.5).
  • Polar surface area (TPSA) remains consistent with other acetoxylated pyrans (35.5 Ų), favoring hydrogen bonding in solvent interactions.
  • Steric bulk from dual methyl groups at C2 and C5 impedes ring flipping, conferring conformational rigidity absent in monosubstituted analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85392-31-0

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(2,5-dimethyloxan-2-yl)methyl acetate

InChI

InChI=1S/C10H18O3/c1-8-4-5-10(3,13-6-8)7-12-9(2)11/h8H,4-7H2,1-3H3

InChI Key

WUJUWGCPLYEOOS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(OC1)(C)COC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate typically involves the acetylation of 2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate group in this compound undergoes hydrolysis under acidic or basic conditions, yielding the parent alcohol, tetrahydro-2,5-dimethyl-2H-pyranmethanol (CAS 54004-46-5).

Reaction Type Conditions Products Key Reagents
Acidic HydrolysisHCl (1 N), 100°C, 1–2 hoursTetrahydro-2,5-dimethyl-2H-pyranmethanolHCl, H₂O
Basic HydrolysisKOH/DMF, 100°C, 1 hourAlcohol + potassium acetateKOH, DMF

Mechanistic Insights :

  • Base-Promoted Saponification : The acetate ester reacts with hydroxide ions to form the alcohol and acetate salt via nucleophilic acyl substitution .

  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze esters under mild conditions, preserving stereochemistry .

Nucleophilic Substitution

The acetyloxy group acts as a leaving group in nucleophilic substitution reactions, enabling functional group interconversion.

Reaction Type Conditions Products Key Reagents
AminolysisPiperidine/DMF, 100°C, 2–4 hoursAmide derivativesPiperidine, KOH
TransesterificationMethanol/H₂SO₄, refluxMethyl ester + parent alcoholMethanol, H₂SO₄

Example Protocol (Aminolysis) :

  • Combine 1 mmol acetate with 2 mmol piperidine in DMF.

  • Add KOH (1.2 mmol) and stir at 100°C for 2 hours .

  • Isolate the amide via column chromatography (petroleum ether/ethyl acetate).

Oxidation Reactions

While the pyran ring is saturated, the methyl and hydroxymethyl groups are potential oxidation sites.

Target Group Oxidizing Agent Conditions Product
C-2 MethylKMnO₄ (acidic)H₂SO₄, 60°C, 4 hoursCarboxylic acid derivative
HydroxymethylCrO₃/H₂SO₄ (Jones reagent)Acetone, 0°C, 1 hourKetone or carboxylic acid

Limitations :

  • The steric hindrance of the 2,5-dimethyl groups may limit oxidation efficiency .

Reduction Reactions

The acetyl group can be reduced to an ethyl group, though this is less common due to the stability of the ester.

Reagent Conditions Product

Scientific Research Applications

2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active pyran derivative, which can then interact with enzymes and receptors in biological systems. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : (2,5-Dimethyltetrahydro-2H-pyran-2-yl)methyl acetate
  • Molecular Formula : C₁₀H₁₈O₃ (inferred from base alcohol C₈H₁₆O₂ + acetyl group)
  • Molecular Weight : ~174.24 g/mol (calculated)
  • Structure: Comprises a tetrahydropyran (oxane) ring with methyl groups at positions 2 and 5, an acetylated methanol substituent at position 2 (Figure 1) .
  • Classification : Ester derivative of a substituted oxane (tetrahydropyran), a six-membered oxygen-containing heterocycle .

Key Properties

  • Physical State : Likely liquid at room temperature (based on analogs like tetrahydrofurfuryl acetate).
  • Reactivity : Expected ester hydrolysis under acidic/basic conditions to yield the parent alcohol and acetic acid.
  • Applications: Potential use in fragrances, solvents, or polymer precursors (inferred from structural analogs in ).

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Heterocycle
2H-Pyran-2-methanol, TH-2,5-diMe, Acetate C₁₀H₁₈O₃ 174.24 Ester, ether Oxane (pyran)
Tetrahydrofurfuryl acetate C₇H₁₂O₃ 144.17 Ester, ether Furan (tetrahydrofuran)
Tetrahydrofurfuryl acrylate C₈H₁₂O₃ 156.18 Acrylate ester, ether Furan
(2,5-Dimethyltetrahydro-2H-pyran-2-yl)methanol C₈H₁₆O₂ 144.21 Alcohol, ether Oxane
Tetrahydro-2,5-dimethylthiophene C₆H₁₂S 116.22 Sulfide (thiophene derivative) Thiophene

Notes:

  • Oxane vs.
  • Ester vs. Acrylate : Acrylate esters (e.g., tetrahydrofurfuryl acrylate) exhibit higher reactivity due to the α,β-unsaturated carbonyl group, enabling polymerization or Michael addition reactions, unlike saturated acetates .

Physicochemical Properties

Property 2H-Pyran-2-methanol, TH-2,5-diMe, Acetate Tetrahydrofurfuryl Acetate Tetrahydrofurfuryl Acrylate
Boiling Point ~200–220°C (estimated) 195–200°C (literature) 210–215°C (literature)
Solubility Moderate in polar organic solvents Miscible with ethanol, acetone Low water solubility
Hydrolysis Rate Slower (steric hindrance from methyl groups) Moderate Fast (acrylate reactivity)
pKa ~15 (ester group) ~15 (ester group) ~4.5 (acrylate proton)

Key Findings :

  • The methyl substituents on the oxane ring in 2H-pyran-2-methanol acetate likely reduce hydrolysis rates compared to less hindered analogs like tetrahydrofurfuryl acetate .
  • Tetrahydrofurfuryl acrylate ’s α,β-unsaturated ester group lowers its pKa, increasing acidity and reactivity .

Metabolic and Toxicological Profiles

Compound Metabolic Pathway Toxicity Profile
2H-Pyran-2-methanol acetate Likely esterase-mediated hydrolysis Low acute toxicity (predicted)
Tetrahydrofurfuryl acetate Hydrolysis to tetrahydrofurfuryl alcohol Low toxicity (LD₅₀ > 2000 mg/kg)
Tetrahydrofurfuryl acrylate Conjugation with glutathione Moderate toxicity (skin irritant)

Insights :

  • All compounds share ester hydrolysis as a primary metabolic pathway, but downstream metabolites differ. For example, tetrahydrofurfuryl acetate degrades to tetrahydrofurfuryl alcohol (CAS 97-99-4), a known low-toxicity metabolite .

Biological Activity

2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate, also known as tetrahydro-2,5-dimethyl-2H-pyran-2-yl acetate, is a compound belonging to the class of organic compounds known as oxanes. This compound features a six-membered saturated aliphatic heterocycle with one oxygen atom and five carbon atoms. The biological activity of this compound is of significant interest due to its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H14O3\text{C}_8\text{H}_{14}\text{O}_3

This compound is characterized by the presence of a tetrahydropyran ring, which contributes to its unique chemical properties. It is generally considered a weak base and exhibits neutral characteristics based on its pKa value .

Biological Activities

Research indicates that 2H-Pyran derivatives possess various biological activities, including:

  • Antioxidant Activity : Compounds with a pyran structure have been shown to exhibit antioxidant properties. This activity is critical in protecting cells from oxidative stress and may contribute to the prevention of chronic diseases .
  • Antimicrobial Activity : Some studies suggest that pyran derivatives can demonstrate antimicrobial effects against various pathogens. This property is particularly relevant in developing new antibiotics or antifungal agents .
  • Anti-inflammatory Effects : Certain derivatives have been investigated for their anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals; reducing oxidative stress
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Antioxidant Activity

A study conducted on various pyran derivatives demonstrated that those containing hydroxymethyl groups exhibited significant antioxidant activity. The mechanism was attributed to their ability to scavenge free radicals effectively, thus reducing oxidative damage in cellular systems .

Case Study: Antimicrobial Efficacy

In another investigation, tetrahydropyran derivatives were tested for their antimicrobial properties against a panel of bacteria including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed promising inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

The biological activities of 2H-Pyran derivatives are often linked to their ability to interact with biological macromolecules such as proteins and nucleic acids. For instance, the antioxidant activity may involve the modulation of signaling pathways related to oxidative stress responses. Additionally, the antimicrobial action could be due to disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2H-Pyran-2-methanol, tetrahydro-2,5-dimethyl-, acetate, and what analytical methods validate its purity?

  • Synthesis : The compound is typically synthesized via acetylation of the corresponding alcohol (tetrahydro-2,5-dimethyl-2H-pyran-2-methanol) using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine). Reaction conditions (temperature, solvent) must be optimized to avoid side reactions like over-acetylation .
  • Validation : Purity is confirmed using gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., HP-5MS or DB-5) and temperature programs (e.g., 80°C to 290°C at 4–6°C/min). Retention indices (e.g., Kovats RI ~1112) help cross-verify identity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features, such as the acetate methyl group (~2.0 ppm in ¹H NMR) and pyran ring protons .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Storage : Store in anhydrous conditions under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acetate group. Use amber glass vials to minimize light-induced degradation .
  • Handling : Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Conduct stability tests via accelerated aging (e.g., 40°C/75% RH for 4 weeks) with periodic GC-MS analysis to detect decomposition products like acetic acid or the parent alcohol .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in derivatives of this compound, particularly at the 2- and 5-methyl positions?

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases to separate enantiomers. Compare retention times with optically pure standards .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict vibrational frequencies and NMR chemical shifts, which are cross-validated with experimental data. For example, the axial vs. equatorial orientation of methyl groups affects ¹³C NMR shifts (Δδ ~3–5 ppm) .

Q. How can GC-MS methods be optimized to quantify trace amounts of this compound in complex matrices (e.g., biological samples)?

  • Sample Prep : Employ solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with ethyl acetate to isolate the compound. Derivatization (e.g., silylation) enhances volatility for low-concentration detection .
  • Instrument Parameters : Use a DB-Wax column for polar analytes, with a temperature ramp (60°C to 250°C at 10°C/min). Quantify via selected ion monitoring (SIM) targeting characteristic fragments (e.g., m/z 87 for the acetate group) .

Q. What metabolic or degradation pathways are hypothesized for this compound in environmental or biological systems?

  • Biotransformation : In microbial systems, esterase-mediated hydrolysis likely cleaves the acetate group, yielding tetrahydro-2,5-dimethyl-2H-pyran-2-methanol. This alcohol may undergo further oxidation via cytochrome P450 enzymes to ketone or carboxylic acid derivatives .
  • Abiotic Degradation : Hydrolysis under acidic/basic conditions produces acetic acid and the parent alcohol. Photodegradation studies using UV-Vis spectroscopy (λ = 254 nm) can track reaction kinetics .

Data Contradiction & Methodological Challenges

Q. How should researchers address discrepancies in reported retention indices (RI) for this compound across GC studies?

  • Calibration : Use a homologous series of alkanes (C7–C30) to calculate Kovats RI under identical conditions (column type, temperature program). For example, RI values on HP-5MS columns vary by ±5 units due to differences in carrier gas flow rates .
  • Cross-Validation : Compare with literature RI from polar (e.g., DB-Wax) and non-polar (e.g., RTX-5) columns. Discrepancies >10 units suggest impurities or co-elution with matrix components .

Applications in Academic Research

Q. What role does this compound play in fragrance or natural product research?

  • Fragrance Chemistry : As a tetrahydrofuran derivative, it contributes earthy/woody notes. Headspace GC-MS identifies it in plant essential oils (e.g., Ribes nigrum) at concentrations <0.01% .
  • Natural Product Synthesis : Serves as a chiral building block for terpene analogs. For example, coupling with phytol derivatives generates spirocyclic ethers with antimicrobial activity .

Tables for Key Data

Property Value Method Reference
Molecular FormulaC₈H₁₄O₃HRMS
CAS Number5440-83-5Registry Database
GC Retention Index (HP-5MS)1112.7Temperature Ramp
¹H NMR (CDCl₃) δ (ppm)2.05 (s, 3H, CH₃CO), 1.45 (m, 2H)400 MHz NMR

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